(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine

Catalog No.
S13459360
CAS No.
M.F
C10H14FN
M. Wt
167.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine

Product Name

(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine

IUPAC Name

(1R)-1-(4-fluorophenyl)-2-methylpropan-1-amine

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

InChI

InChI=1S/C10H14FN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m1/s1

InChI Key

DKHSXWXHXFRKON-SNVBAGLBSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)N

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)F)N

(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a fluorophenyl group, a methyl group, and an amine group. Its molecular formula is C10H14FNC_{10}H_{14}FN, and it has a molar mass of approximately 169.23 g/mol. The compound features a chiral center, which contributes to its stereochemistry, making it an important candidate in various pharmaceutical applications due to the potential differences in biological activity between its enantiomers. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets .

Due to the reactivity of its amine group. Notable reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles such as alkyl halides to form new carbon-nitrogen bonds.
  • Oxidation: The amine functionality can be oxidized to form imines or other nitrogen-containing compounds under specific conditions .
  • Acylation: The amine can react with acyl chlorides or anhydrides, leading to the formation of amides.

These reactions highlight the compound's versatility for further chemical transformations in synthetic chemistry.

Research indicates that (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine exhibits significant biological activity, particularly as a potential therapeutic agent. Its structural similarity to other known psychoactive substances suggests that it may interact with neurotransmitter systems, particularly those involving monoamines such as dopamine and norepinephrine. Studies are ongoing to explore its efficacy and safety profiles in various biological contexts.

The synthesis of (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available 4-fluorobenzaldehyde and an appropriate alkyl amine.
  • Formation of Intermediate: A nucleophilic substitution reaction can be employed where the amine reacts with a suitable electrophile to form an intermediate.
  • Reduction: The intermediate may undergo reduction processes (e.g., using lithium aluminum hydride) to yield the final amine product.
  • Chiral Resolution: Given its chiral nature, methods such as chiral chromatography may be used to isolate the desired enantiomer from racemic mixtures.

(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new medications targeting neurological disorders.
  • Chemical Research: It is utilized in synthetic organic chemistry for creating more complex molecules through various chemical transformations.
  • Material Science: The compound's properties may also make it suitable for applications in polymer science or materials engineering .

Interaction studies involving (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine focus on its binding affinity and efficacy at various biological receptors. Preliminary studies suggest that it may interact with adrenergic and dopaminergic receptors, indicating potential psychoactive effects. Further research is needed to elucidate its pharmacokinetics and pharmacodynamics fully .

Several compounds exhibit structural similarities to (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine, which can provide insights into its uniqueness:

Compound NameStructure FeaturesSimilarity
(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amineStereoisomer of (R) variant1.00
1-(4-Fluorophenyl)propan-1-amineLacks chirality1.00
(R)-1-(3-Fluorophenyl)-2-methylpropan-1-amineDifferent position of fluorine0.97
(S)-1-(3-Fluorophenyl)-2-methylpropan-1-amineStereoisomer with different fluorine0.97
(R)-1-(4-Fluorophenyl)but-3-en-1-amineContains a double bond0.97

This table illustrates how (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine stands out due to its specific stereochemistry and functional groups, influencing both its chemical behavior and biological activity compared to similar compounds .

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

167.111027613 g/mol

Monoisotopic Mass

167.111027613 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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